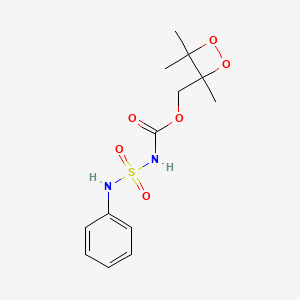
Carbamic acid, ((phenylamino)sulfonyl)-, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, ((phenylamino)sulfonyl)-, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester is a complex organic compound with a unique structure that combines elements of carbamic acid, phenylamino, sulfonyl, and dioxetane
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, ((phenylamino)sulfonyl)-, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester typically involves multiple steps. The process begins with the preparation of the dioxetane ring, which is a key structural component. This is followed by the introduction of the phenylamino and sulfonyl groups. The final step involves the formation of the carbamic acid ester linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, ((phenylamino)sulfonyl)-, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of simpler compounds or the removal of specific functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions can lead to the formation of new carbamate derivatives.
Applications De Recherche Scientifique
Carbamic acid, ((phenylamino)sulfonyl)-, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activity.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of carbamic acid, ((phenylamino)sulfonyl)-, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester involves its interaction with specific molecular targets. The dioxetane ring can undergo chemiluminescent reactions, making it useful in imaging and diagnostic applications. The phenylamino and sulfonyl groups can interact with enzymes and receptors, influencing biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, 4-pyridinyl-, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester
- Carbamic acid, N-4-pyridinyl-, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester
Uniqueness
Carbamic acid, ((phenylamino)sulfonyl)-, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester is unique due to the presence of the phenylamino and sulfonyl groups, which confer specific chemical and biological properties. These groups can enhance the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
109123-79-7 |
|---|---|
Formule moléculaire |
C13H18N2O6S |
Poids moléculaire |
330.36 g/mol |
Nom IUPAC |
(3,4,4-trimethyldioxetan-3-yl)methyl N-(phenylsulfamoyl)carbamate |
InChI |
InChI=1S/C13H18N2O6S/c1-12(2)13(3,21-20-12)9-19-11(16)15-22(17,18)14-10-7-5-4-6-8-10/h4-8,14H,9H2,1-3H3,(H,15,16) |
Clé InChI |
LQEPLXLPWZUEHN-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(OO1)(C)COC(=O)NS(=O)(=O)NC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


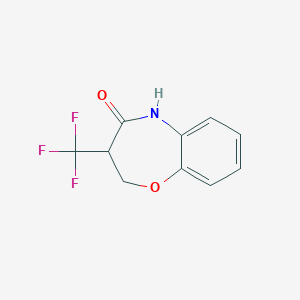

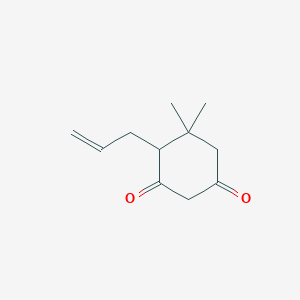
![1-Nitrosobicyclo[1.1.0]butane](/img/structure/B14325231.png)
![[(3-Methylcyclopent-2-en-1-yl)sulfanyl]benzene](/img/structure/B14325241.png)
![3-(Trimethylsilyl)-2-[(trimethylsilyl)methyl]but-2-en-1-yl carbonate](/img/structure/B14325249.png)

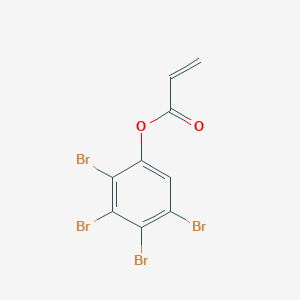
![[(2-Methylpropyl)sulfanyl]acetyl chloride](/img/structure/B14325298.png)
![Ethenone, [(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B14325301.png)
![2-[(Hex-1-en-5-yn-3-yl)oxy]oxane](/img/structure/B14325315.png)
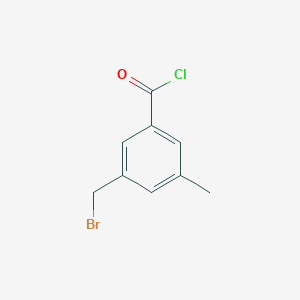
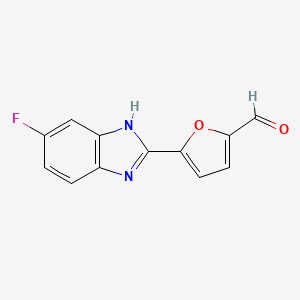
![hexyl-[3-(2-methoxyphenyl)propyl]azanium;chloride](/img/structure/B14325338.png)
